molecular formula C24H18ClN5O2 B2712755 N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide CAS No. 1326903-82-5

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

Cat. No. B2712755
CAS RN: 1326903-82-5
M. Wt: 443.89
InChI Key:
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Description

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

Triazoloquinazolines, including those similar to the specified compound, have been synthesized and investigated for their potential as H1-antihistaminic agents. These compounds are designed to combat histamine-induced bronchospasm with minimal sedative effects, making them promising candidates for allergy treatment without the drowsiness associated with many current antihistamines. Studies demonstrate that modifications in the triazoloquinazoline structure, such as variations in substituents, can significantly influence their pharmacological activity, offering insights into the design of more effective antihistaminic agents. For example, compounds with substitutions at specific positions on the triazoloquinazoline ring showed significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as new antihistaminic agents with varying degrees of protection and minimal sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Synthesis Techniques and Chemical Reactivity

The synthesis of triazoloquinazolines involves innovative routes, including the cyclization of hydrazinoquinazolinone precursors with various one-carbon donors. This method has led to the discovery of compounds with notable H1-antihistaminic activity, providing a framework for the development of novel antihistaminic agents with enhanced efficacy and reduced side effects. The reactivity of these compounds, including their interactions with different chemical groups, has been explored to optimize their pharmacological properties and understand their mechanism of action (Alagarsamy et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves the reaction of 2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid with 2-chloro-4-methylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid", "2-chloro-4-methylaniline", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid and 2-chloro-4-methylaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide." ] }

CAS RN

1326903-82-5

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide

InChI

InChI=1S/C24H18ClN5O2/c1-15-11-12-19(18(25)13-15)26-21(31)14-29-23-22(16-7-3-2-4-8-16)27-28-30(23)20-10-6-5-9-17(20)24(29)32/h2-13H,14H2,1H3,(H,26,31)

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Cl

solubility

not available

Origin of Product

United States

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